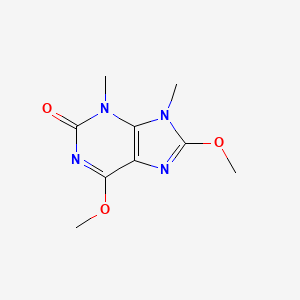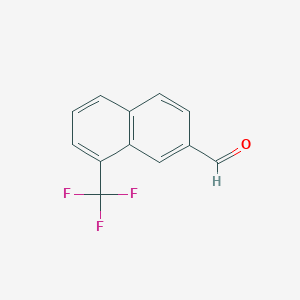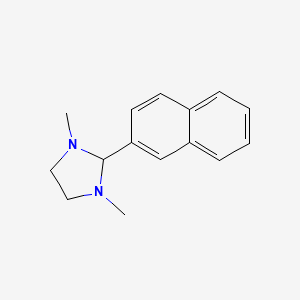![molecular formula C12H20BNO2 B11882555 (4-{2-[(Propan-2-yl)amino]propyl}phenyl)boronic acid CAS No. 109971-40-6](/img/structure/B11882555.png)
(4-{2-[(Propan-2-yl)amino]propyl}phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-{2-[(Propan-2-yl)amino]propyl}phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a propyl chain containing an isopropylamino group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-{2-[(Propan-2-yl)amino]propyl}phenyl)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the hydroboration of an appropriate alkene with a borane reagent, such as borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide in the presence of a base like sodium hydroxide . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and higher efficiency. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
(4-{2-[(Propan-2-yl)amino]propyl}phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a catalyst like palladium.
Major Products Formed
Phenols: Formed through oxidation reactions.
Boronate Esters: Formed through reduction reactions.
Substituted Phenyl Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
(4-{2-[(Propan-2-yl)amino]propyl}phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a boron carrier in neutron capture therapy.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (4-{2-[(Propan-2-yl)amino]propyl}phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in biochemical assays and drug delivery systems, where the compound can selectively bind to specific biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Similar structure but lacks the propyl chain and isopropylamino group.
4-Propylphenylboronic Acid: Similar structure but lacks the isopropylamino group.
4-Aminophenylboronic Acid: Similar structure but contains an amino group instead of the isopropylamino group.
Uniqueness
(4-{2-[(Propan-2-yl)amino]propyl}phenyl)boronic acid is unique due to the presence of the isopropylamino group, which enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and a promising candidate for applications in medicine and industry .
Propriétés
Numéro CAS |
109971-40-6 |
|---|---|
Formule moléculaire |
C12H20BNO2 |
Poids moléculaire |
221.11 g/mol |
Nom IUPAC |
[4-[2-(propan-2-ylamino)propyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H20BNO2/c1-9(2)14-10(3)8-11-4-6-12(7-5-11)13(15)16/h4-7,9-10,14-16H,8H2,1-3H3 |
Clé InChI |
DCCHCLPZXAHCQJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)CC(C)NC(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![9-Methoxy-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B11882556.png)

![2-Ethyl-2'H-spiro[cyclohexane-1,1'-isoquinoline]](/img/structure/B11882568.png)
